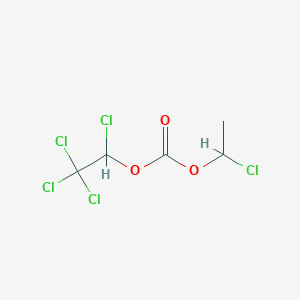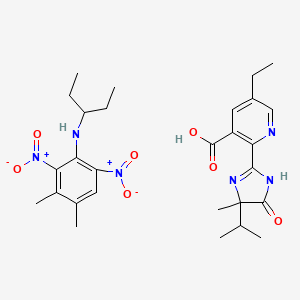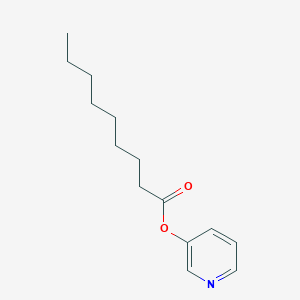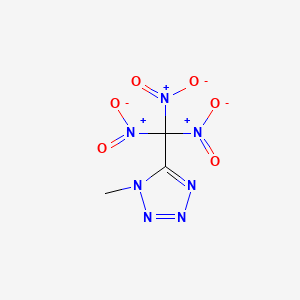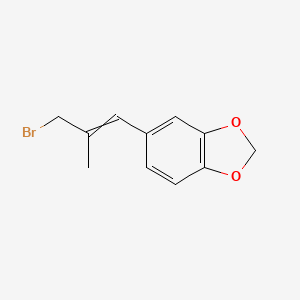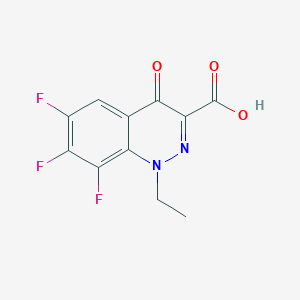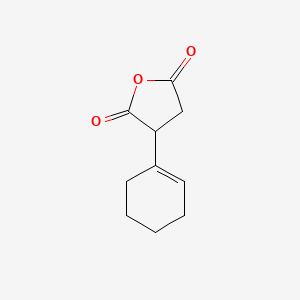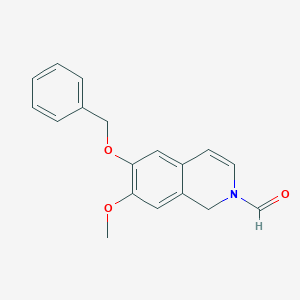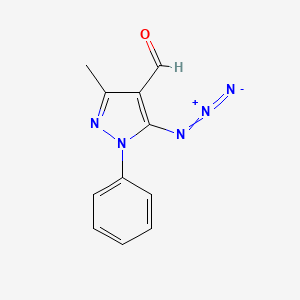
1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an azido group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a unique and valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the desired product . Another approach includes the use of azidation reactions, where the azido group is introduced through the reaction of appropriate precursors with sodium azide (NaN3) under suitable conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include pyrazole derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- involves its interaction with molecular targets and pathways in biological systems. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in bioconjugation and drug development, where the compound can be linked to biomolecules or therapeutic agents to enhance their efficacy and specificity .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a chloro group instead of an azido group, which affects its reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile:
The uniqueness of 1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- lies in its azido group, which provides distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
5-azido-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-8-10(7-17)11(13-15-12)16(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFITOIEXSOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474131 |
Source


|
| Record name | 1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114362-54-8 |
Source


|
| Record name | 1H-Pyrazole-4-carboxaldehyde, 5-azido-3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

